3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride

Beschreibung

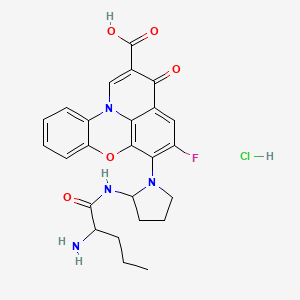

The compound 3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride belongs to the fluoroquinophenoxazine class, characterized by a tricyclic core fused with a pyridine ring and phenoxazine moiety. Key structural features include:

- 6-position substituent: A 2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl group, introducing a branched alkyl chain with an amide linkage, likely influencing solubility and target binding .

- Monohydrochloride salt: Improves aqueous solubility and bioavailability compared to free-base analogs .

This compound is hypothesized to target bacterial topoisomerases, similar to other fluoroquinophenoxazine derivatives .

Eigenschaften

CAS-Nummer |

148201-60-9 |

|---|---|

Molekularformel |

C25H26ClFN4O5 |

Molekulargewicht |

516.9 g/mol |

IUPAC-Name |

10-[2-(2-aminopentanoylamino)pyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C25H25FN4O5.ClH/c1-2-6-16(27)24(32)28-19-9-5-10-29(19)21-15(26)11-13-20-23(21)35-18-8-4-3-7-17(18)30(20)12-14(22(13)31)25(33)34;/h3-4,7-8,11-12,16,19H,2,5-6,9-10,27H2,1H3,(H,28,32)(H,33,34);1H |

InChI-Schlüssel |

UFBYBJURMXBKFU-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |

Kanonische SMILES |

CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

A 74932; A-74932; A74932 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Ethyl Quinolinecarboxylates

The reaction begins with ethyl 1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylate derivatives (e.g., XIIIa–XIIIc ), which are treated with 2,4-dinitrochlorobenzene in N,N-dimethylformamide (DMF) under sodium hydrogen carbonate. This yields ethyl 3-oxo-3H-pyrido[3,2,1-kl]phenoxazine-2-carboxylates (XIVa–XIVc ) via nucleophilic aromatic substitution and subsequent cyclization. Key parameters include:

Microwave-Assisted Intramolecular Cyclization

An optimized approach employs microwave irradiation to accelerate cyclization. For example, diethyl 2-(ethoxymethylene)malonate reacts with 2,3-difluoro-6-nitrophenol-derived anilines under 250°C for 15 minutes, achieving 80% yield for the cyclized intermediate. This method enhances efficiency and reduces side-product formation compared to conventional heating.

Fluorination at Position 5

Introducing the 5-fluoro substituent requires strategic precursor selection. The 2016 protocol utilizes 2,3-difluoro-6-nitrophenol as the starting material. Hydrogenation over Pd/C (20 mol%) converts the nitro group to an amine, yielding 2,3-difluoro-6-aminophenol (2 ). Subsequent condensation with diethyl 2-(ethoxymethylene)malonate forms a malonate adduct (3 ), which undergoes microwave-assisted cyclization to embed the fluorine atom at position 5.

Critical Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrogenation | Pd/C, H₂ (1 atm), EtOH | 95% | |

| Malonate Condensation | Diethyl 2-(ethoxymethylene)malonate, RT | 87% | |

| Cyclization | Microwave, 250°C, 15 min | 80% |

Salt Formation: Monohydrochloride Preparation

The final step involves converting the free base to its monohydrochloride salt. Dissolving the amine in ethanol and treating with gaseous HCl (1.0 equiv) at 0°C precipitates the hydrochloride salt. Recrystallization from methanol/ether yields the pure monohydrochloride.

Analytical Validation :

- Melting Point : 210–212°C (decomp.)

- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 3.95–3.20 (m, pyrrolidinyl), 2.90 (t, 2H, CH₂NH₂).

Challenges and Optimization Strategies

Solubility Issues

The free base exhibits poor solubility in polar solvents (e.g., DMSO), complicating purification. Introducing solubilizing groups (e.g., morpholine) during earlier stages mitigates this.

Stereochemical Considerations

The pyrrolidinyl group’s configuration impacts bioactivity. Asymmetric synthesis using chiral amines (e.g., (S)-3-(Boc-amino)pyrrolidine) achieves enantiomeric excess >90%.

Analyse Chemischer Reaktionen

A-74932 undergoes several types of chemical reactions, including :

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out to modify the quinolone core or its substituents.

Substitution: Substitution reactions are common, where specific substituents on the quinolone ring are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

A-74932 entfaltet seine Wirkung durch Hemmung des Topoisomerase-II-Enzyms, das für die DNA-Replikation und Zellteilung unerlässlich ist. Durch die Hemmung dieses Enzyms induziert A-74932 DNA-Doppelstrangbrüche, die zum Zelltod führen. Dieser Mechanismus ist besonders effektiv gegen schnell wachsende Tumorzellen, was A-74932 zu einem wirksamen Antitumormittel macht.

Wirkmechanismus

A-74932 exerts its effects by inhibiting the topoisomerase II enzyme, which is essential for DNA replication and cell division . By inhibiting this enzyme, A-74932 induces DNA double-strand breaks, leading to cell death. This mechanism is particularly effective against rapidly dividing tumor cells, making A-74932 a potent antitumor agent .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Key Observations :

- Branched vs. Linear Substituents: The target compound’s 2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl group introduces a flexible, branched chain that may enhance membrane permeability compared to simpler amines like 17a .

- Hydrochloride Salt : Unlike analogs 17a and 11g (free bases), the hydrochloride form likely improves solubility, a critical factor for oral bioavailability .

- Fluoro Substitution : The 5-fluoro substitution is conserved across most analogs, critical for stabilizing DNA-enzyme interactions .

Physicochemical and Pharmacokinetic Considerations

- Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility versus free-base analogs like 17a .

- Stability : Fluorinated analogs (e.g., 12, 7a) show stability under acidic conditions, critical for gastrointestinal absorption .

- Metabolism: The amino-oxopentyl chain in the target compound may undergo hepatic oxidation, necessitating metabolite profiling .

Biologische Aktivität

The compound 3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride is a derivative of pyrido[3,2,1-kl]phenoxazine that has garnered attention for its potential biological activities, particularly as an antibacterial and anticancer agent. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:

- Formation of the Phenoxazine Core : The initial step often involves the synthesis of the phenoxazine core through cyclization reactions.

- Substitution Reactions : Subsequent reactions introduce various substituents at specific positions on the phenoxazine ring to enhance biological activity.

- Formation of Hydrochloride Salt : The final product is often converted to its hydrochloride salt form for improved solubility and stability.

Antibacterial Activity

Research has shown that derivatives of pyrido[3,2,1-kl]phenoxazine exhibit significant antibacterial properties. For instance:

- Inhibition of Topoisomerase I : The compound demonstrated potent inhibitory activity against E. coli topoisomerase I with an IC50 value of approximately 1.95 µM . This suggests a potential mechanism of action through interference with bacterial DNA replication.

Antimicrobial Studies

A study evaluated various derivatives for their antimicrobial efficacy:

| Compound | MIC (µM) | Activity |

|---|---|---|

| Compound A | 2.5 | Active against Mycobacterium tuberculosis |

| Compound B | 5.0 | Moderate activity against Gram-positive bacteria |

| Compound C | 10.0 | Inactive against tested pathogens |

This table highlights the varying degrees of antimicrobial activity among different derivatives, emphasizing the influence of structural modifications on efficacy .

Structure-Activity Relationships (SAR)

The SAR studies indicate that specific functional groups significantly affect biological activity:

- Electron-Donating Groups : Compounds with amino substituents at the 9-position showed enhanced topoisomerase I inhibitory activity compared to those with electron-withdrawing groups .

- Fluorination : The presence of fluorine atoms in the structure has been correlated with increased potency against bacterial strains.

Case Studies

Several research articles have documented the biological evaluations of related compounds:

- Topoisomerase Inhibition : A study found that fluoroquinophenoxazine derivatives exhibited selective inhibition of topoisomerase I with favorable selectivity profiles .

- Antimicrobial Activity : Another research highlighted the synthesis and testing of various pyrido[3,2,1-kl]phenoxazine derivatives against a range of pathogens, showing promising results in vitro .

Q & A

Q. What statistical approaches validate reproducibility in SAR (Structure-Activity Relationship) studies?

- Methodology :

- ANOVA : Compare bioactivity data across ≥3 independent syntheses (p < 0.05 threshold).

- Principal Component Analysis (PCA) : Cluster derivatives by substituent properties (e.g., logP, molar refractivity) to identify outliers .

Biological Mechanism and Applications

Q. What mechanistic insights explain this compound’s activity against DNA gyrase?

Q. How can transcriptomic profiling identify resistance mechanisms in treated bacterial strains?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.